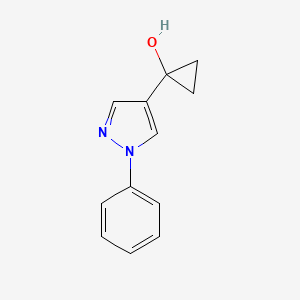

1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol

Description

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-ol is a bicyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position and a strained cyclopropane ring bearing a hydroxyl group at the C4 position. The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and influence intermolecular interactions such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the aromatic phenyl and pyrazole systems).

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(1-phenylpyrazol-4-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C12H12N2O/c15-12(6-7-12)10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9,15H,6-7H2 |

InChI Key |

DPYGVFHEHANHJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CN(N=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 1-Phenyl-1H-pyrazol-4-ylboronic Acid

A crucial intermediate in the synthesis is 1-phenyl-1H-pyrazol-4-ylboronic acid , which facilitates cross-coupling reactions. This compound is prepared by oxidation of the corresponding pinacol boronate ester using sodium periodate and ammonium acetate in acetone/water at room temperature, yielding 89% of the product as a light yellow solid. The reaction proceeds under mild conditions with purification by chromatography (methanol/dichloromethane 1:5).

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Oxidation | Sodium periodate, ammonium acetate, acetone/water (1:1), 20 °C, overnight | 89% | Purification by chromatography, mild conditions |

Suzuki-Miyaura Cross-Coupling for Cyclopropane Attachment

The coupling of 1-phenyl-1H-pyrazol-4-ylboronic acid with cyclopropane-containing halides is commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Typical conditions include:

- Catalyst: PdCl2(dppf)·CH2Cl2 or tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate or sodium carbonate.

- Solvent: 1,4-dioxane or 1,2-dimethoxyethane mixed with water.

- Temperature: 65–100 °C.

- Time: 3–4 hours.

- Inert atmosphere (nitrogen) and sealed tubes are often used to improve yields.

These reactions afford the cyclopropane-pyrazole coupled products in yields ranging from 82% to 87% after purification by silica gel chromatography or preparative HPLC.

| Entry | Catalyst and Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | PdCl2(dppf)·CH2Cl2, K2CO3 | 1,4-dioxane/water | 65 | 4 | 82 | Inert atmosphere, sealed tube |

| 2 | PdCl2(dppf)·CH2Cl2, Na2CO3, TFA | 1,4-dioxane/water | 80 | 3 | 82.4 | Sealed tube, inert atmosphere |

| 3 | Pd(PPh3)2Cl2, Na2CO3 | DMF/water | 95–110 | 3 | 87 | Nitrogen atmosphere, silica gel column |

Cyclopropanol Formation and Functionalization

While direct literature on the specific cyclopropanol formation for this compound is limited, cyclopropanol groups are generally introduced through:

- Cyclopropanation of alkenes using diazo compounds and transition metal catalysts.

- Nucleophilic addition of cyclopropyl organometallic reagents to carbonyl-containing pyrazole intermediates.

- Post-coupling oxidation or reduction steps to install or preserve the hydroxyl group on the cyclopropane ring.

The preparation of bis(spiropyrazolone)cyclopropane derivatives, as reported in related pyrazole chemistry, involves heating bis(spiropyrazolone)cyclopropane precursors in DMSO at 100 °C for 20 minutes, monitored by TLC, suggesting that cyclopropane rings can be formed or modified under mild heating conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Preparation of boronic acid | NaIO4, NH4OAc, acetone/water, 20 °C, overnight | 89 | Mild oxidation, chromatography purification |

| Suzuki coupling (method 1) | PdCl2(dppf)·CH2Cl2, K2CO3, 1,4-dioxane/water, 65 °C, 4 h | 82 | Sealed tube, inert atmosphere |

| Suzuki coupling (method 2) | PdCl2(dppf)·CH2Cl2, Na2CO3, TFA, 1,4-dioxane/water, 80 °C, 3 h | 82.4 | TFA additive, sealed tube |

| Suzuki coupling (method 3) | Pd(PPh3)2Cl2, Na2CO3, DMF/water, 95–110 °C, 3 h | 87 | Nitrogen atmosphere, silica gel chromatography |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-ol is a chemical compound featuring a cyclopropane ring attached to a phenyl-substituted pyrazole moiety. Its molecular formula is C₁₃H₁₂N₂O, and it includes a hydroxyl group (-OH) connected to the cyclopropane ring. This unique structural arrangement supports diverse chemical interactions and biological activities, making it valuable in medicinal chemistry.

Potential Applications

The unique structure of this compound makes it suitable for various applications:

- Medicinal Chemistry The compound exhibits significant biological activity, especially in antimicrobial and anti-inflammatory contexts. Derivatives of pyrazole compounds have demonstrated a range of biological effects.

- Synthetic Organic Chemistry It is versatile in synthetic organic chemistry, indicating its use as a building block for creating more complex molecules.

- Drug Discovery Interaction studies have focused on its binding affinities with various biological targets. Docking studies suggest it may interact with enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. These interactions may offer insights into its mechanism of action and guide future modifications for enhanced efficacy.

Structural Similarity Comparisons

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)-cyclopropan-1-ol | Methoxy group on phenyl | Enhanced lipophilicity may improve bioavailability |

| 3-(Phenyl)-pyrazole | Simple phenyl substitution on pyrazole | Lacks cyclopropane; different reactivity profile |

| 4-Amino-pyrazole | Amino group at position 4 | Potentially more polar; different biological activity |

| 5-(4-Chlorophenyl)-pyrazole | Chlorine substitution at position 5 | Increased potency against certain microbial strains |

These comparisons highlight the uniqueness of this compound through its combination of functional groups and structural features that may enhance its biological activity and application potential.

Anti-tuberculosis Agents

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-ol with structurally related compounds, highlighting key differences in molecular features and synthetic approaches:

Key Comparisons

Substituent Effects on Reactivity and Stability The phenyl group on the pyrazole ring in the target compound enhances aromatic interactions compared to the methyl group in 1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-ol . However, the methyl analog may exhibit better solubility in nonpolar solvents due to reduced steric hindrance. Replacing the cyclopropanol in the target compound with a ketone (as in 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one ) eliminates ring strain, reducing reactivity but increasing thermal stability (evidenced by the high boiling point of 316°C).

Synthetic Challenges

- Suzuki-Miyaura cross-coupling, used for pyridinyl-substituted pyrazole chalcones , often faces yield limitations (e.g., 20% yield in certain conditions), suggesting similar challenges for the target compound if metal-catalyzed steps are involved.

- Condensation reactions (e.g., for naphthofuran-pyrazole hybrids ) require rigorous control of reagents and solvents, which may complicate scalability for the target compound’s synthesis.

Physicochemical Properties The cyclopropanol group in the target compound introduces polarity and hydrogen-bonding capability, contrasting with the nonpolar chlorophenyl group in 1-(4-chlorophenyl)cyclopropan-1-ol . This difference could influence crystallinity, as seen in the widespread use of SHELX programs for refining strained cyclic structures .

Analytical Characterization IR and NMR spectroscopy are critical for confirming the structures of pyrazole derivatives, as demonstrated for naphthofuran hybrids and chalcones . For the target compound, the hydroxyl group’s IR stretch (~3200–3600 cm⁻¹) and cyclopropane ring’s unique ¹H-NMR signals (e.g., δ 0.5–1.5 ppm) would be diagnostic.

Research Implications

The comparison underscores the importance of substituent selection in tuning properties such as solubility, stability, and intermolecular interactions. Future studies could explore:

- Advanced Synthesis : Leveraging Pd-catalyzed reactions (as in ) or photoinduced cyclopropanation could improve yields and efficiency for the target compound.

Biological Activity

The compound 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-ol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 229.25 g/mol

The structure of this compound features a cyclopropanol group attached to a phenyl-substituted pyrazole ring, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a possible application in treating inflammatory diseases.

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound has been shown to inhibit cell proliferation in various cancer models, including breast and lung cancer cells.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction: 50% at a concentration of 10 µM.

- Apoptotic Induction: Increased expression of caspase-3 and PARP cleavage was observed, indicating activation of the apoptotic pathway.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of specific protein kinases involved in cancer progression. By binding to the active site of these kinases, it may prevent their phosphorylation activity, thereby inhibiting tumor growth.

Modulation of Signaling Pathways

The compound appears to interfere with several signaling pathways associated with inflammation and cancer progression. For example, it may inhibit the NF-kB pathway, which is crucial for regulating immune response and inflammation.

Q & A

Q. What are the common synthetic routes for 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-ol?

The synthesis typically involves cyclopropanation of a pyrazole-containing aldehyde or ketone. A method adapted from cyclopropanol derivatives includes reacting 4-pyrazolecarbaldehyde with a cyclopropane precursor (e.g., via [2+1] cycloaddition with diazomethane under controlled conditions). Multi-step procedures may involve coupling reactions, such as Suzuki-Miyaura for phenyl group introduction, followed by cyclopropane ring formation using trimethylsulfoxonium iodide or analogous reagents. Reaction optimization often requires low temperatures (−20°C to −15°C) and catalysts like triethylamine to enhance yield .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Cu-Kα radiation. The SHELX suite (e.g., SHELXL) refines the structure by iterative least-squares minimization, resolving bond lengths, angles, and torsion angles. Key steps include phase determination (via direct methods in SHELXS) and refinement with anisotropic displacement parameters. Validation tools like PLATON ensure structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks, with pyrazole protons typically appearing as singlets (δ 7.5–8.5 ppm).

- IR : Confirms hydroxyl (3200–3600 cm) and aromatic C–H stretches.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula.

- HPLC : Assesses purity, especially for enantiomeric derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding its reactivity?

Discrepancies often arise from solvent effects or transition-state approximations. Strategies:

- Multiscale Modeling : Combine DFT (e.g., B3LYP/6-311G**) with molecular dynamics to account for solvation.

- Experimental Validation : Perform kinetic isotope effects (KIEs) or substituent-tuning experiments.

- Crystallographic Data : Compare computed vs. observed bond angles to refine force fields .

Q. What methodological approaches optimize the synthetic yield of this compound under varying reaction conditions?

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity.

- Catalyst Screening : Test palladium complexes for coupling steps or Lewis acids (e.g., ZnCl) for cyclopropanation.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the cyclopropane ring influence the compound’s biological activity?

The strained cyclopropane ring enhances electrophilicity, improving binding to target proteins (e.g., kinases). Comparative studies with non-cyclopropane analogs show reduced activity, suggesting the ring’s electronic effects (hyperconjugation) and rigidity are critical. Assays include:

- SPR (Surface Plasmon Resonance) : Measure binding kinetics.

- MD Simulations : Analyze ligand-protein interactions (e.g., π-π stacking with phenyl groups) .

Q. What strategies are employed to analyze enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- CD (Circular Dichroism) Spectroscopy : Detect optical activity at specific wavelengths.

- XRD of Diastereomeric Salts : Resolve absolute configuration via co-crystallization with chiral acids (e.g., tartaric acid) .

Q. How is SHELXL used in refining the crystal structure of halogen-substituted analogs?

Halogens (Cl, F) introduce strong anomalous scattering, aiding phase determination. In SHELXL:

Q. What are the challenges in synthesizing halogen-substituted analogs?

Halogens (e.g., 4-Cl, 2-F) affect electronic density and steric hindrance. Challenges:

- Regioselectivity : Use directing groups (e.g., –B(OH)) in cross-coupling reactions.

- Stability : Fluorine substituents may destabilize intermediates; optimize quenching conditions.

- Purification : Halogenated byproducts require gradient elution in flash chromatography .

Q. How to design experiments to assess structure-activity relationships (SAR) in related analogs?

- Analog Library Synthesis : Vary substituents (e.g., para-Cl vs. meta-F) on the phenyl ring.

- Biological Assays : Test IC values against target enzymes (e.g., CYP450 isoforms).

- QSAR Modeling : Use Molinspiration or Schrödinger’s QikProp to correlate logP/pKa with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.